(R)-(4-Fluorophenyl)oxirane
Overview
Description
®-(4-Fluorophenyl)oxirane, also known as ®-4-Fluorostyrene oxide, is an organic compound with the chemical formula C8H7FO and a molecular weight of 138.14 g/mol . It is a chiral epoxide, which means it has a three-membered ring structure with an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is a colorless to pale yellow liquid and is sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(4-Fluorophenyl)oxirane can be synthesized through several methods. One common method involves the epoxidation of ®-4-Fluorostyrene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide with high enantiomeric purity.
Industrial Production Methods: In industrial settings, the production of ®-(4-Fluorophenyl)oxirane may involve the use of chiral catalysts to achieve high selectivity and yield. The process often includes the use of transition metal catalysts such as titanium or vanadium complexes in combination with chiral ligands to facilitate the asymmetric epoxidation of ®-4-Fluorostyrene .
Chemical Reactions Analysis
Types of Reactions: ®-(4-Fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Major Products Formed:
Nucleophilic Substitution: β-substituted alcohols.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized products.
Scientific Research Applications
®-(4-Fluorophenyl)oxirane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ®-(4-Fluorophenyl)oxirane involves its ability to undergo nucleophilic ring-opening reactions. The epoxide ring is highly strained and reactive, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the aromatic ring . The compound’s chirality also plays a crucial role in its interactions with chiral catalysts and enzymes, leading to enantioselective reactions .
Comparison with Similar Compounds
®-Styrene oxide: Similar in structure but lacks the fluorine substituent.
®-2-(4-Chlorophenyl)oxirane: Contains a chlorine substituent instead of fluorine.
®-2-(4-Bromophenyl)oxirane: Contains a bromine substituent instead of fluorine.
Uniqueness: ®-(4-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine substituent can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNPQMUUHPPOK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427480 | |
Record name | (R)-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134356-73-3, 134356-74-4 | |
Record name | (R)-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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